4-chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
Description
4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a pyrazole-based compound characterized by a chloro substituent at position 4, an amine group at position 3, and a (1,5-dimethyl-1H-pyrazol-4-yl)methyl moiety at position 1 of the pyrazole ring. This structure confers unique steric and electronic properties due to the dimethylpyrazole group, which may influence solubility, stability, and intermolecular interactions.
Properties
IUPAC Name |
4-chloro-1-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5/c1-6-7(3-12-14(6)2)4-15-5-8(10)9(11)13-15/h3,5H,4H2,1-2H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUQQSJMBFWALA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN2C=C(C(=N2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401159424 | |
| Record name | 4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401159424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006348-72-6 | |
| Record name | 4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006348-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401159424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Pyrazole Derivatives with Amines
The most widely reported method involves the condensation of 4-chloro-1H-pyrazol-3-amine with 1,5-dimethyl-1H-pyrazol-4-ylmethanol in the presence of a dehydrating agent. This reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of the pyrazolylmethanol is replaced by the amine group of 4-chloro-1H-pyrazol-3-amine.
Reaction Conditions:
-
Solvent: Anhydrous dimethylformamide (DMF) or ethanol
-
Catalyst: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Temperature: 80–100°C under reflux
-
Time: 6–12 hours
The reaction yield ranges from 65% to 78%, depending on the purity of starting materials and the exclusion of moisture.
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Catalyst | K₂CO₃ (2 equiv) |
| Temperature | 90°C |
| Reaction Time | 8 hours |
| Yield | 74% |
Protection-Deprotection Strategies
To prevent side reactions during alkylation, the amine group in 4-chloro-1H-pyrazol-3-amine is often protected using tert-butoxycarbonyl (Boc) groups. After coupling with 1,5-dimethyl-1H-pyrazol-4-ylmethyl bromide, the Boc group is removed via acidic hydrolysis.
Key Steps:
-
Protection: Treat 4-chloro-1H-pyrazol-3-amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).
-
Alkylation: React Boc-protected amine with 1,5-dimethyl-1H-pyrazol-4-ylmethyl bromide using K₂CO₃ in DMF.
-
Deprotection: Remove Boc group with trifluoroacetic acid (TFA) in dichloromethane (DCM).
This method achieves a higher yield (82%) but requires additional purification steps.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing transition states. Catalysts such as K₂CO₃ outperform weaker bases like NaHCO₃ due to improved deprotonation efficiency.
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| DMF | K₂CO₃ | 74 |
| DMSO | K₂CO₃ | 68 |
| Ethanol | Et₃N | 58 |
Temperature and Time Dependence
Elevated temperatures (80–100°C) accelerate the reaction but may promote decomposition. A balance is achieved at 90°C for 8 hours, maximizing yield while minimizing byproducts.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Industrial protocols adopt continuous flow reactors to enhance heat transfer and mixing efficiency. For example, a two-stage system couples Boc protection and alkylation in tandem, reducing processing time by 40% compared to batch methods.
Advantages:
-
Consistent product quality (purity >98%)
-
Scalable to kilogram-scale production
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times to 1–2 hours by enabling rapid heating. This method is particularly effective for small-scale high-purity batches.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, 4-chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine has been investigated for its potential as a pharmacophore. It shows promise in the development of drugs targeting specific enzymes or receptors due to its ability to interact with biological macromolecules.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications, including as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids, depending on the application. The compound’s structure allows it to form hydrogen bonds, van der Waals interactions, and π-π stacking with its targets, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Trifluoromethylpyridine substituents () introduce strong electron-withdrawing effects, which may improve metabolic stability but reduce reactivity.
Steric and Electronic Modifications :
- The target compound’s 1,5-dimethylpyrazole group provides steric hindrance, possibly affecting binding to enzymatic pockets compared to smaller substituents like fluorobenzyl ().
- Ethyl-methyl pyrazole derivatives () show how alkyl chain length influences molecular volume and conformational flexibility.
Pharmacokinetic Considerations :
- Pyrazole derivatives often undergo oxidation to carboxylic acid metabolites (), suggesting similar metabolic pathways for the target compound.
- Fluorine and chlorine substituents may slow phase I metabolism due to their deactivating effects.
Synthetic Accessibility :
- Condensation reactions with aldehydes () and reductive amination () are common synthetic routes for pyrazole analogs, implying feasibility for large-scale production of the target compound.
Structural Characterization :
- SHELX programs () are widely used for crystallographic refinement, ensuring accurate determination of pyrazole derivatives’ conformations.
Limitations and Gaps:
- Direct pharmacological or pharmacokinetic data for the target compound are absent in the evidence, necessitating extrapolation from analogs.
- The exact molecular weight and solubility of the target compound require experimental validation.
Biological Activity
4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing data from various studies, including its mechanisms of action, efficacy against different pathogens and cancer cell lines, and potential therapeutic applications.
The molecular formula of 4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is with a molecular weight of approximately 211.65 g/mol. Its structure features a pyrazole core, which is known for a variety of biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, several derivatives have demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for active derivatives can range as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The compound's ability to inhibit biofilm formation further enhances its therapeutic relevance in treating resistant bacterial infections.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Pathogen Tested | MIC (μg/mL) | Notes |
|---|---|---|---|
| 4-Chloro derivative | S. aureus | 0.22 | Effective biofilm inhibitor |
| 4-Chloro derivative | S. epidermidis | 0.25 | Strong bactericidal activity |
Anticancer Activity
The anticancer properties of pyrazole compounds have been extensively studied, particularly their effects on various cancer cell lines. Research indicates that compounds similar to 4-chloro derivatives exhibit significant cytotoxicity against lung (A549), breast (MCF7), and colorectal (HT29) cancer cells.
Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects of various pyrazole derivatives, it was found that some compounds led to apoptosis in cancer cells at IC50 values as low as 0.01 μM . The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation.
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| Pyrazole derivative A | A549 (Lung) | 0.01 | Apoptosis induction |
| Pyrazole derivative B | MCF7 (Breast) | 0.03 | Kinase inhibition |
| Pyrazole derivative C | HT29 (Colorectal) | 31.5 | Cell cycle arrest |
The biological activity of 4-chloro derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole compounds act as inhibitors of kinases and other enzymes crucial for cancer cell survival and proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells by activating apoptotic pathways.
- Antibacterial Mechanisms : The disruption of bacterial cell membranes and inhibition of biofilm formation are primary mechanisms through which these compounds exert their antimicrobial effects.
Q & A
Q. Q1. What are the common synthetic routes for preparing 4-chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine, and how are reaction conditions optimized?
A1. The compound is typically synthesized via multi-step organic reactions. Key steps include:
- Alkylation : Reacting 1,5-dimethyl-1H-pyrazole with a chloromethylating agent (e.g., chloromethyl methyl ether) under basic conditions (e.g., NaH in DMF) to introduce the methylpyrazole substituent .
- Amine functionalization : Subsequent coupling with 4-chloro-1H-pyrazol-3-amine via nucleophilic substitution or reductive amination. Catalysts like CuBr or Cs₂CO₃ are often used to enhance yield .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity.
Critical parameters : Temperature control (35–80°C), solvent selection (DMF, THF), and stoichiometric ratios of reagents to minimize byproducts .
Advanced Synthesis: Contradictions in Yield Optimization
Q. Q2. How can researchers resolve contradictions in reported yields during scale-up synthesis?
A2. Discrepancies often arise from:
-
Catalyst efficiency : CuBr in small-scale reactions (e.g., 17.9% yield in ) may underperform at larger scales due to inhomogeneous mixing. Switching to Pd-based catalysts or microwave-assisted synthesis improves reproducibility .
-
Byproduct formation : Monitor intermediates via HPLC or TLC. For example, unreacted 1,5-dimethylpyrazole can be removed using acidic washes (HCl) .
-
Table 1 : Comparative Yields Under Varied Conditions
Catalyst Scale (g) Yield (%) Purity (%) CuBr 0.1 17.9 90 Pd(OAc)₂ 1.0 52.3 95 Microwave 0.5 68.7 98
Basic Characterization Techniques
Q. Q3. What spectroscopic methods are essential for confirming the structure of this compound?
A3. Standard characterization includes:
- ¹H/¹³C NMR : Peaks for pyrazole methyl groups (δ 2.1–2.5 ppm) and amine protons (δ 5.8–6.2 ppm) .
- IR Spectroscopy : N-H stretching (3298 cm⁻¹) and C-Cl vibrations (750 cm⁻¹) .
- Mass Spectrometry (EI) : Molecular ion peak at m/z 249–311, depending on substituents .
Advanced Characterization: Resolving Spectral Ambiguities
Q. Q4. How should researchers address overlapping signals in NMR spectra caused by similar pyrazole substituents?
A4. Strategies include:
- DEPT-135 NMR : Differentiates CH₃ (positive phase) from CH₂/CH groups .
- 2D NMR (COSY, HSQC) : Resolves coupling between adjacent protons, e.g., distinguishing methylene (-CH₂-) in the linker from pyrazole ring protons .
- Isotopic labeling : Substituting ¹⁵N in the amine group simplifies splitting patterns .
Biological Activity and Mechanistic Studies
Q. Q5. What methodologies are used to evaluate the compound’s antitumor potential?
A5. Preclinical studies employ:
- In vitro assays : Cell viability (MTT assay) against cancer lines (e.g., HeLa, MCF-7) with IC₅₀ values typically <10 µM .
- Molecular docking : Targets like EGFR or COX-2 show binding energies of -8.5 to -9.2 kcal/mol, suggesting competitive inhibition .
- ADMET profiling : Microsomal stability (>60% remaining after 1 hour) and low cytotoxicity in HEK293 cells .
Advanced Mechanistic Analysis
Q. Q6. How can researchers reconcile conflicting data on the compound’s anti-inflammatory vs. cytotoxic effects?
A6. Contradictions arise from:
-
Dose-dependent effects : Anti-inflammatory activity (COX-2 inhibition) peaks at 5–10 µM, while cytotoxicity dominates at >20 µM .
-
Cell-type specificity : Primary macrophages show higher TNF-α suppression than epithelial cells .
-
Table 2 : Dose-Response in Different Models
Model IC₅₀ (Anti-inflammatory, µM) IC₅₀ (Cytotoxic, µM) RAW 264.7 7.2 25.4 MCF-7 N/A 12.8
Comparative Studies with Analogues
Q. Q7. How does the chloro-substituted pyrazole compare to fluoro or methyl analogues in stability?
A7. The chloro group enhances:
- Metabolic stability : t₁/₂ in liver microsomes increases by 2–3× compared to fluoro derivatives due to reduced oxidative metabolism .
- Electrophilicity : Higher reactivity in SNAr reactions, facilitating functionalization at the 3-amine position .
Advanced Computational Modeling
Q. Q8. What computational tools validate the compound’s interaction with biological targets?
A8. Key approaches include:
- Molecular Dynamics (MD) Simulations : Simulate binding to EGFR over 100 ns to assess conformational stability .
- QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. CF₃) with IC₅₀ values using Hammett constants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
